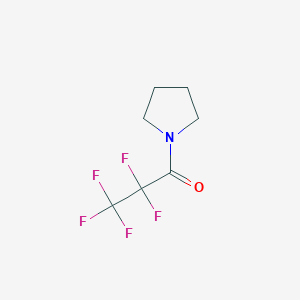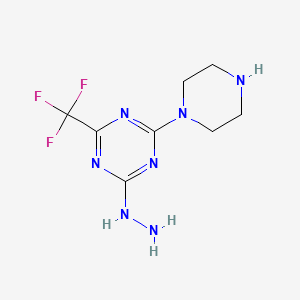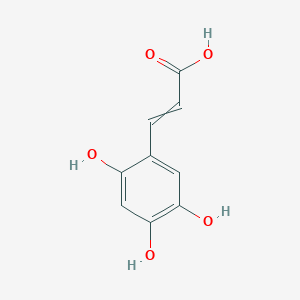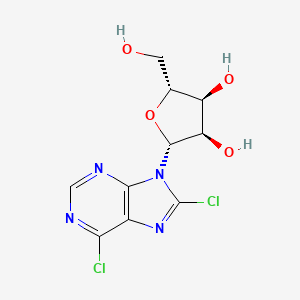
Fenoprofen Sodium Salt Dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenoprofen Sodium Salt Dihydrate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is commonly prescribed for the relief of mild to moderate pain and the symptoms of rheumatoid arthritis and osteoarthritis . The compound is a sodium salt form of fenoprofen, which enhances its solubility and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fenoprofen Sodium Salt Dihydrate can be synthesized from fenoprofen through a neutralization reaction with sodium hydroxide. The process involves dissolving fenoprofen in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of sodium hydroxide. The reaction mixture is stirred until complete dissolution and then evaporated to obtain the sodium salt. The dihydrate form is achieved by crystallizing the product from water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration. The final product is dried under controlled conditions to obtain the dihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Fenoprofen Sodium Salt Dihydrate undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring in fenoprofen can be oxidized under strong oxidative conditions.
Reduction: The carboxyl group can be reduced to an alcohol under reducing conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the phenyl ring can lead to the formation of phenolic derivatives.
Reduction: Reduction of the carboxyl group results in the formation of alcohol derivatives.
Substitution: Electrophilic substitution can yield halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Fenoprofen Sodium Salt Dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of NSAID interactions and stability.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Studied for its therapeutic effects in pain management and inflammation reduction.
Mécanisme D'action
Fenoprofen Sodium Salt Dihydrate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, fenoprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to fenoprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
Fenoprofen Sodium Salt Dihydrate is unique due to its specific solubility and bioavailability characteristics, which are enhanced by the sodium salt form. This makes it particularly effective in certain formulations and therapeutic applications .
Propriétés
Formule moléculaire |
C15H17NaO5 |
|---|---|
Poids moléculaire |
300.28 g/mol |
Nom IUPAC |
sodium;2-(3-phenoxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/C15H14O3.Na.2H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2-11H,1H3,(H,16,17);;2*1H2/q;+1;;/p-1 |
Clé InChI |
LHWXOAMTUPTVRZ-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)


![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)




